2-(Isobutylsulfonyl)benzamide
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Overview
Description
2-(Isobutylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an isobutylsulfonyl group attached to the benzamide structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylsulfonyl)benzamide typically involves the reaction of benzoic acid derivatives with isobutylsulfonyl chloride in the presence of a base. The reaction is carried out under mild conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Isobutylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(Isobutylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isobutylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Comparison: 2-(Isobutylsulfonyl)benzamide is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical properties compared to other benzamides. This group enhances the compound’s solubility in organic solvents and may influence its biological activity. In comparison, 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide have different substituents that affect their reactivity and applications.
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonyl)benzamide |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI Key |
ANUTYGVCJFESEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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